molecular formula C16H8Br2N2O2 B102761 6,6-Dibromoindigo CAS No. 19201-53-7

6,6-Dibromoindigo

Cat. No.: B102761
CAS No.: 19201-53-7
M. Wt: 420.05 g/mol
InChI Key: ZVAPIIDBWWULJN-BUHFOSPRSA-N
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Description

6,6-Dibromoindigo, also known as Tyrian purple, is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂. It is a deep purple solid and has historical significance as a dye. The compound is derived from marine mollusks of the Muricidae family and has been used since ancient times for dyeing fabrics. The dye was highly valued in antiquity and was often associated with royalty and nobility due to its vibrant color and the labor-intensive process required to produce it .

Mechanism of Action

Target of Action

6,6-Dibromoindigo, also known as Tyrian purple, is a major component of the historic pigment derived exclusively from marine shellfish of the Muricidae and Thaisidae families . It has been identified as a potential semiconductor material , and as an electron-accepting building block for the preparation of electroactive materials for organic electronics .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. In solution, indigo is quite reactive to oxygen, giving isatin, but 6,6’-dibromoindigo is less soluble and this oxidation reaction is less important . More powerful chemical oxidants (e.g., dichromate) will cleave 6,6’-dibromoindigo to give 6-bromoisatin .

Biochemical Pathways

The biosynthesis of this compound proceeds by the intermediacy of tyrindoxyl sulphate . It can also be produced enzymatically in vitro from the amino acid tryptophan . The sequence begins with bromination of the benzo ring followed by conversion to 6-bromo indole. Flavin-containing monooxygenase then couples two of these indole units to give the dye .

Result of Action

The result of the action of this compound is the production of a vibrant purple color, which has been used as a dye since ancient times . Recent research has also identified it as a potential semiconductor material , indicating its potential for use in the field of organic electronics .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. Visible light has been identified as a cause of debromination of the leuco form of 6-bromoindigo . The extent of debromination is dependent upon the pH of the dye bath and also the source of the visible light .

Biochemical Analysis

Biochemical Properties

6,6-Dibromoindigo is an organic compound with the formula (BrC 6 H 3 C(O)CNH) 2 . It is a deep purple solid and is known for its strong electron-deficient character with multiple functional groups, making it successful as an electron-accepting component for the preparation of electroactive materials for organic electronics .

Cellular Effects

It is known that in solution, indigo is quite reactive to oxygen, giving isatin, but 6,6’-dibromoindigo is less soluble and this oxidation reaction is less important . More powerful chemical oxidants (e.g., dichromate) will cleave 6,6’-dibromoindigo to give 6-bromoisatin .

Molecular Mechanism

Nearly all known syntheses of 6,6′-dibromoindigo are based on the oxidative coupling of a 6‑bromoindole derivative, which is usually generated in situ . The first synthesis of 6,6′-dibromoindigo, reported in 1903, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .

Temporal Effects in Laboratory Settings

When dyed fabrics, which had not undergone any finishing procedures, are boiled in water for 10 min, color changes are observed: many 6,6′-dibromoindigo-dyed fabrics turn more red . This is due to the fact that smaller particles tend to cause a bluer fabric shade, while larger particles cause a redder shade .

Metabolic Pathways

It is known that the dye does not exist in the mollusc and is generated from precursors, sometimes termed chromogens, contained in the hypobranchial gland .

Transport and Distribution

It is known that the dye is produced by molluscs of the Muricidae species .

Subcellular Localization

It is known that the dye is produced by molluscs of the Muricidae species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dibromoindigo typically involves the oxidative coupling of 6-bromoindole derivatives. One of the earliest synthetic routes, reported by Sachs and Kempf in 1903, involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, followed by cyclization and oxidative coupling . Another method involves the use of 4-bromo-2-nitrobenzaldehyde as a key intermediate, which undergoes a series of reactions to form the final product .

Industrial Production Methods

Despite its historical significance, this compound has not been synthesized on a commercial scale like its relative, indigo. The natural extraction process from marine mollusks is labor-intensive and yields very small amounts of the dye. Modern synthetic methods have been developed to produce the compound in laboratory settings, but these methods are not yet suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

6,6-Dibromoindigo undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. Reaction conditions often involve specific pH levels and temperatures to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various halogenated indigo derivatives and other modified indole compounds. These products can have different colors and properties depending on the specific reactions and conditions used .

Scientific Research Applications

6,6-Dibromoindigo has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dibromoindigo is unique due to its historical significance, vibrant color, and the specific bromination of its indole rings. Its semiconductor properties in thin film phases also distinguish it from other indigo derivatives, making it a candidate for advanced materials research .

Properties

IUPAC Name

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOCOQLYQNHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124185, DTXSID801314818
Record name (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Natural Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19201-53-7, 1277170-99-6
Record name Indigoin, 6,6'-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dibromoindigo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Natural Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-DIBROMOINDIGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tyrian purple and what is its historical significance?

A: Tyrian purple, chemically known as 6,6′-dibromoindigo, is a natural dye with a rich historical background. [] It was first produced by the ancient Phoenicians and was highly prized for its vibrant purple hue. [, ] Due to the laborious extraction process from marine snails, it was incredibly expensive and became associated with royalty, power, and luxury. [, , ]

Q2: How has the perception of Tyrian purple evolved from ancient times to modern research?

A: While initially valued for its colorfast properties in textiles, modern research has unveiled new facets of Tyrian purple. [, ] Beyond its historical significance, it exhibits promising properties for organic electronics, demonstrating semiconducting characteristics comparable to other leading organic semiconductors. [, ]

Q3: What is the molecular formula and weight of 6,6′-dibromoindigo?

A: The molecular formula of 6,6′-dibromoindigo is C16H8Br2N2O2, and its molecular weight is 420.06 g/mol. [, ]

Q4: What spectroscopic data is available for Tyrian purple?

A: Tyrian purple has been extensively studied using various spectroscopic techniques. Raman spectroscopy has been particularly useful for identifying Tyrian purple in archaeological textiles, even differentiating it from other indigoid dyes. [, , ] UV-Vis spectroscopy reveals a characteristic absorption maximum around 600 nm, which is sensitive to the solvent environment. [] NMR studies are hindered by the low solubility of the compound. []

Q5: How does the structure of Tyrian purple contribute to its stability and application in various materials?

A: Tyrian purple molecules pack tightly in a crystalline structure stabilized by hydrogen bonding and π-stacking interactions. [, , ] This ordered structure contributes to its stability and makes it suitable for applications in organic field-effect transistors (OFETs) and other organic electronic devices. [, ]

Q6: What factors influence the formation of different Tyrian purple polymorphs in thin films?

A: The formation of specific Tyrian purple polymorphs in thin films depends on factors like the substrate temperature during deposition and the nature of the substrate surface. [, ] For instance, a surface-induced metastable phase forms at lower temperatures, while the thermodynamically stable bulk phase appears at higher temperatures. []

Q7: Does exposure to light affect the stability of Tyrian purple?

A: Theoretical studies using time-dependent density functional theory (TD-DFT) suggest that Tyrian purple exhibits high photostability when exposed to visible light, meaning it doesn't degrade easily. [] This stability is crucial for its use as a dye and in potential optical applications. []

Q8: What is the role of indole-producing bacteria in Tyrian purple biosynthesis?

A: Research suggests that indole-producing bacteria, such as Vibrio spp., present in the hypobranchial gland of Dicathais orbita could contribute to the initial steps of Tyrian purple biosynthesis by providing indole precursors. [, ]

Q9: How do researchers extract and quantify Tyrian purple precursors from Dicathais orbita?

A: Researchers use various solvent extraction procedures followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to isolate and quantify specific Tyrian purple precursors, such as tyrindoxyl sulphate, from the hypobranchial gland of Dicathais orbita. []

Q10: What are the potential pharmacological applications of Tyrian purple and its precursors?

A: Tyrian purple precursors, particularly brominated indoles, have demonstrated promising anti-proliferative and pro-apoptotic activities, suggesting their potential as anticancer agents. [, ] Furthermore, research suggests that muricid extracts containing these compounds might act as chemopreventative agents against colorectal cancer by enhancing the acute apoptotic response to DNA damage. []

Q11: How does 6-bromoindirubin-3′-oxime (BIO), a derivative of Tyrian purple, impact umbilical cord blood stem cells?

A: BIO, a synthetic derivative of indirubin-3′-oxime found in Tyrian purple, has been shown to enhance the ex-vivo expansion and engraftment of umbilical cord blood hematopoietic stem cells. [] This effect is attributed to BIO's ability to inhibit glycogen synthase kinase-3β (GSK-3β), which activates the Wnt signaling pathway, promoting stem cell proliferation and survival. []

Q12: What are the environmental concerns related to the traditional extraction of Tyrian purple?

A: The historical method of obtaining Tyrian purple involved harvesting and sacrificing vast numbers of marine snails, raising concerns about the ecological impact on Muricidae populations. [, ]

Q13: What are the challenges and potential solutions for sustainable Tyrian purple production?

A: Sustainable production of Tyrian purple requires mitigating the environmental impact associated with harvesting Muricidae. [, ] Research on alternative production methods, such as culturing the snails or utilizing synthetic biology approaches to produce the dye in microorganisms, could offer more sustainable solutions. [, , , ]

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